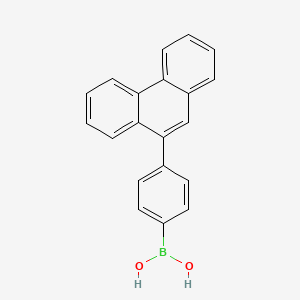
(4-(Phenanthren-9-yl)phenyl)boronic acid
Cat. No. B8730423
M. Wt: 298.1 g/mol
InChI Key: BRMXCUCHGKWTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09162990B2
Procedure details


Into a 100 mL three-neck flask, 2.0 g (11 mmol) of PnPBr obtained in the above Step 1 was put, and the air in the flask was replaced with nitrogen. Into the flask, 35 mL of tetrahydrofuran (THF) was added, and then this solution was stirred at −80° C. Into this solution, 8.3 mL (14 mmol) of n-butyllithium (1.6 mol/L hexane solution) was dropped by a syringe. After the dropping, this solution was stirred at the same temperature for 2 hours. After the stirring, 1.3 mL (11 mmol) of trimethyl borate was added to this solution, and the solution was stirred for 18 hours while the temperature of the solution was being increased to room temperature. Into this solution, hydrochloric acid (1.0 mol/L) was added, and then the solution was stirred for one hour. The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate and then with saturated saline, and magnesium sulfate was added to the organic layer so that moisture was adsorbed. The mixture was gravity-filtered, and the obtained filtrate was concentrated to give the objective white solid. This solid was recrystallized with ethyl acetate and hexane to give the objective substance as 2.5 g of white powdered solid in a yield of 74%.




Yield
74%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[B:6]([O:11]C)(OC)[O:7]C.Cl>O1CCCC1>[CH:1]1[C:3]2[CH:4]=[C:2]([C:3]3[CH:4]=[CH:3][C:2]([B:6]([OH:11])[OH:7])=[CH:1][CH:4]=3)[C:1]3[C:1](=[CH:1][CH:2]=[CH:3][CH:4]=3)[C:2]=2[CH:4]=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Two
|
Name
|
|
|
Quantity
|
1.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
this solution was stirred at −80° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 100 mL three-neck flask, 2.0 g (11 mmol) of PnPBr obtained in the above Step 1
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After the dropping, this solution was stirred at the same temperature for 2 hours
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for 18 hours while the temperature of the solution
|
|
Duration
|
18 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was being increased to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for one hour
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
with saturated saline, and magnesium sulfate was added to the organic layer so that moisture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was gravity-filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the obtained filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the objective white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This solid was recrystallized with ethyl acetate and hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the objective substance as 2.5 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(=CC12)C1=CC=C(C=C1)B(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 74% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
